
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, also known as DMNB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMNB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is not fully understood, but it is believed to interact with sigma-1 receptors in the brain. Sigma-1 receptors are a type of protein that are involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the inhibition of cell proliferation. In vitro studies have shown that 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has several advantages as a research tool, including its high affinity for sigma-1 receptors, its fluorescent properties, and its ability to modulate cellular processes. However, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide and its effects on cellular processes.
合成法
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been synthesized using various methods, including the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutylamine and thionyl chloride, followed by purification using column chromatography.
科学的研究の応用
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a fluorescent probe to study the distribution and function of sigma-1 receptors in the brain. In pharmacology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been investigated for its potential as a drug target for the treatment of various diseases, including cancer and Alzheimer's disease. In toxicology, 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide has been used as a model compound to study the metabolism and toxicity of benzamide derivatives.
特性
IUPAC Name |
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(2)5-6-15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSXGLJLDCUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

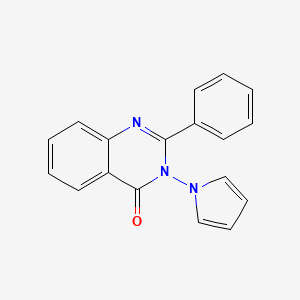

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
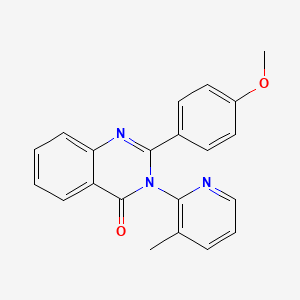
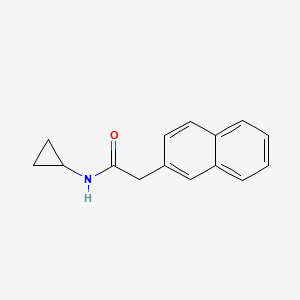
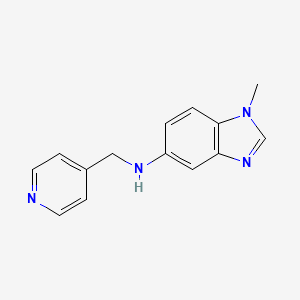
![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
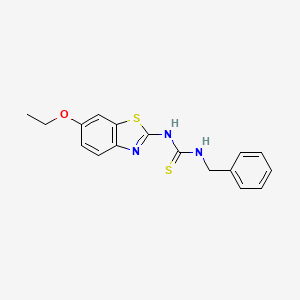

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)